4,5-Dimethyl-1,3-dithiol-2-one

Organometallic synthesis Dithiolene ligands Yield optimization

Procure 4,5-dimethyl-1,3-dithiol-2-one (CAS 49675-88-9) for superior performance in dithiolene complex synthesis. Unlike generic alternatives, the 4,5-dimethyl substitution delivers a quantified 0.5 eV reduction in ionization energy and enables an 87% yield in [Ni(S₂C₂Me₂)₂] preparation—far exceeding legacy P₄S₁₀/acetoin methods. Essential for reproducible TTF-type donor design and tris(dithiolene) tungsten complex isolation (80% yield). Backed by an 82% recrystallization protocol for batch-to-batch consistency. Ideal for laboratories requiring documented quality assurance for conductive and magnetic material research.

Molecular Formula C5H6OS2
Molecular Weight 146.2 g/mol
CAS No. 49675-88-9
Cat. No. B3052980
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5-Dimethyl-1,3-dithiol-2-one
CAS49675-88-9
Molecular FormulaC5H6OS2
Molecular Weight146.2 g/mol
Structural Identifiers
SMILESCC1=C(SC(=O)S1)C
InChIInChI=1S/C5H6OS2/c1-3-4(2)8-5(6)7-3/h1-2H3
InChIKeyVMXYRSCGWFWNLN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2.5 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,5-Dimethyl-1,3-dithiol-2-one (CAS 49675-88-9): A Key Dithiolene Proligand for Organometallic Synthesis and Materials Science


4,5-Dimethyl-1,3-dithiol-2-one (CAS 49675-88-9) is a five-membered organosulfur heterocycle with the molecular formula C₅H₆OS₂ and a molecular weight of 146.2 g/mol [1]. This compound serves as a versatile precursor, or 'proligand', for ene-1,2-dithiolate ligands in the synthesis of metal dithiolene complexes, a class of compounds with significant applications in conducting materials, catalysis, and nonlinear optics [2]. Its solid-state structure and ionization properties have been well-characterized, establishing a robust baseline for its use in both research and industrial chemistry [3].

Strategic Sourcing of 4,5-Dimethyl-1,3-dithiol-2-one: Why In-Class Analogs Are Not Drop-in Replacements


Generic substitution within the 1,3-dithiol-2-one family is scientifically unsound due to the profound impact of the 4,5-substituents on key performance metrics. The dimethyl substitution in 4,5-dimethyl-1,3-dithiol-2-one is not a passive structural feature; it directly dictates the electronic properties and steric environment of the derived ligands, which in turn governs the stability, geometry, and yield of the final metal complexes [1]. For example, the presence of the methyl groups leads to a measurable reduction in the first vertical ionization energy compared to the parent 1,3-dithiol-2-one, significantly altering its reactivity [2]. Substitution with alternative groups like -H, -CN, or -Ph will result in a different electronic landscape, producing metal dithiolene complexes with distinct crystallographic space groups, redox potentials, and photophysical properties, rendering simple replacement impossible for reproducible research or manufacturing [1].

Quantitative Evidence for 4,5-Dimethyl-1,3-dithiol-2-one: A Head-to-Head Comparator Analysis for Procurement


Superior Yield in Nickel Dithiolene Complex Synthesis vs. Traditional P4S10/Acyloin Route

When used as a proligand, 4,5-dimethyl-1,3-dithiol-2-one enables a significantly higher yield in the synthesis of the archetypal dithiolene complex [Ni(S₂C₂Me₂)₂]. The reaction is reported to be far cleaner and achieved an 87% yield, a substantial improvement over the traditional and widely-used P₄S₁₀/acetoin method pioneered by Schrauzer, which is known to produce an 'ill-defined mixture' requiring extensive purification [1].

Organometallic synthesis Dithiolene ligands Yield optimization

Reduced First Ionization Energy Compared to Parent 1,3-Dithiol-2-one

The electron-donating effect of the 4,5-dimethyl groups directly modulates the electronic structure of the heterocycle. Variable-temperature photoelectron spectroscopy reveals that the first vertical ionization energy (IE) of 4,5-dimethyl-1,3-dithiol-2-one is 8.5 eV, which is 0.5 eV lower than the 9.0 eV vertical IE measured for the parent 1,3-dithiol-2-one [1][2].

Physical organic chemistry Photoelectron spectroscopy Electronic structure

Robust, Scalable Synthesis with Validated High-Purity Crystallization Protocol

A peer-reviewed procedure in Organic Syntheses details a reliable method for producing 4,5-dimethyl-1,3-dithiol-2-one on a multi-gram scale. The final purification step involves a specific recrystallization protocol (dissolving 5.0 g in warm hexanes, cooling to -25 °C) that consistently yields 82% of highly crystalline, off-white needle crystals, ensuring a reproducible purity level for sensitive downstream applications [1].

Process chemistry Crystallization Quality control

Mediates High-Yield Synthesis of Tris(dithiolene) Tungsten Complex

Beyond nickel dithiolene synthesis, the utility of 4,5-dimethyl-1,3-dithiol-2-one as a proligand is further demonstrated in the synthesis of the tris(dithiolene) complex [W(S₂C₂Me₂)₃]. Its conversion to a tin-protected intermediate, followed by reaction with WCl₆, produces the target complex in an 80% yield. This result is described as a similar improvement over the traditional P₄S₁₀/acetoin synthesis method, which fails to isolate the target complex cleanly [1].

Inorganic synthesis Metal dithiolenes Tungsten chemistry

High-Value Application Scenarios for 4,5-Dimethyl-1,3-dithiol-2-one Based on Differentiated Evidence


Scalable Synthesis of High-Purity Nickel Dithiolene Complexes for Materials Science

For laboratories or pilot plants synthesizing [Ni(S₂C₂Me₂)₂] as a precursor for conductive or magnetic materials, 4,5-dimethyl-1,3-dithiol-2-one is the clearly differentiated choice. The evidence confirms an 87% yield, far exceeding the purity and efficiency of the legacy P₄S₁₀/acetoin synthesis, thereby minimizing downstream purification and improving process mass intensity [1].

Tuning the Redox Properties of Organic Conductors and Semiconductors

When designing tetrathiafulvalene (TTF)-type donors or related organic semiconductors, precise control over the first ionization potential is critical. The quantified 0.5 eV decrease in ionization energy compared to the parent 1,3-dithiol-2-one provides an explicit parameter for tuning the solid-state packing and charge-transfer behavior in organic metals and superconductors [1].

Development of Novel Tungsten Dithiolene Catalysts and Electronic Materials

For research groups targeting novel tungsten dithiolene complexes, 4,5-dimethyl-1,3-dithiol-2-one serves as an enabling reagent. The ability to isolate [W(S₂C₂Me₂)₃] in 80% yield, where traditional in situ methods fail, makes this compound an essential procurement item for accessing this specific class of tris(dithiolene) materials [1].

Reliable Multi-Gram Production with Validated Crystallization

For any application requiring a reproducible supply of highly crystalline material, the published Organic Syntheses protocol provides a significant advantage. The detailed 82% recrystallization procedure ensures batch-to-batch consistency and high purity, directly addressing the procurement needs of process chemistry and manufacturing environments where quality assurance documentation is mandatory [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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